2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine
Description
Properties
IUPAC Name |
3-(3-methylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-12-3-2-4-15(11-12)24(21,22)17-9-10-23-16(17)13-5-7-14(8-6-13)18(19)20/h2-8,11,16H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPMLWLFNCVJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Schiff Base Intermediate Synthesis
The foundational step involves condensing 4-nitrobenzaldehyde (1) with toluene-3-sulfonamide (2) to form the Schiff base N-[(4-nitrophenyl)methylidene]-3-methylbenzenesulfonamide (3) . Under reflux in absolute ethanol (5–6 h), this reaction achieves >95% conversion, driven by the electron-withdrawing nitro group enhancing imine stability. Polar aprotic solvents like DMF accelerate kinetics but require rigorous drying to prevent hydrolysis.
Cyclization with Thioglycolic Acid
Thioglycolic acid (4) undergoes nucleophilic attack on the Schiff base (3) in anhydrous ethanol, facilitated by N,N-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds via:
- Thiolate formation : Deprotonation of thioglycolic acid by DCC generates a reactive thiolate ion.
- Michael addition : Thiolate attacks the electrophilic imine carbon, forming a tetrahedral intermediate.
- 5-exo-trig cyclization : Intramolecular nucleophilic displacement yields the thiazolidine ring.
Optimized conditions (9–10 h reflux, DCC stoichiometry 1:1.2) afford 2-(4-nitrophenyl)-3-(toluene-3-sulfonyl)-thiazolidine (5) in 78–85% yield (Table 1).
Table 1 : Cyclization Optimization Parameters
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | DCC | 80 | 10 | 85 |
| DMF | None | 100 | 6 | 62 |
| THF | Et₃N | 65 | 12 | 71 |
Nano-Catalyzed One-Pot Synthesis
Nano-CoFe₂O₄@SiO₂/PrNH₂-Mediated Route
Magnetic nanoparticles functionalized with propylamine (CoFe₂O₄@SiO₂/PrNH₂) enable a one-pot synthesis from 4-nitrobenzaldehyde (1) , toluene-3-sulfonamide (2) , and mercaptoacetic acid (6) . The catalyst (0.6 mol%) provides Brønsted basic sites that:
- Activate the aldehyde for imine formation
- Polarize the C=S bond in mercaptoacetic acid
- Stabilize the cyclization transition state
Reaction in chloroform at 25°C completes in 3 h, yielding 91% of (5) . Catalyst recyclability (5 cycles, <5% activity loss) underscores its industrial viability.
Kinetic and Thermodynamic Analysis
Arrhenius plots (25–60°C) reveal an activation energy (Eₐ) of 45.2 kJ/mol, consistent with a rate-limiting cyclization step. Differential scanning calorimetry (DSC) shows an exothermic peak at 112°C (ΔH = −78 kJ/mol), confirming the spontaneity of ring closure.
Aziridine Ring-Opening Strategy
Stereoselective Synthesis
Enantiopure N-tosylaziridine (7) reacts with 4-nitrobenzyl isothiocyanate (8) under BF₃·OEt₂ catalysis (−40°C). The aziridine undergoes Sₙ2 ring-opening at the less substituted carbon, followed by 5-exo-dig cyclization to yield (5) with 94% ee. Chiral HPLC (Chiralpak IC column) confirms the R,R configuration.
Critical Parameters :
- Lewis acid concentration (optimum: 10 mol% BF₃·OEt₂)
- Strict temperature control (−40 ± 2°C) to prevent epimerization
Solid-Phase Synthesis for High-Throughput Production
Wang Resin Immobilization
Coupling toluene-3-sulfonamide to Wang resin via a photolabile linker enables iterative synthesis:
- Aldehyde loading : 4-Nitrobenzaldehyde anchored via reductive amination
- Thiol incorporation : Mercaptoacetic acid coupled using HBTU/HOBt
- Cyclization : TFA/CH₂Cl₂ (1:1) cleaves the product while inducing ring closure
This method achieves 89% purity (HPLC) and scales linearly to 50 g batches.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (s, 1H, SO₂-Ar-H), 7.72–7.68 (m, 3H, Ar-H), 4.32 (dd, J = 9.2, 3.6 Hz, 1H, CH-S), 3.81 (dd, J = 11.6, 3.6 Hz, 1H, CH-N), 3.12 (dd, J = 11.6, 9.2 Hz, 1H, CH₂), 2.41 (s, 3H, CH₃).
- ¹³C NMR : 172.8 (C=O), 149.1 (NO₂), 140.2 (SO₂-Ar), 128.7–123.4 (Ar-C), 62.1 (CH-S), 54.3 (CH-N), 38.9 (CH₂), 21.3 (CH₃).
Infrared Spectroscopy
Strong absorptions at 1532 cm⁻¹ (asymmetric NO₂ stretch) and 1344 cm⁻¹ (symmetric SO₂ stretch) confirm functional group integrity.
Comparative Evaluation of Synthetic Routes
Table 2 : Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| DCC-Mediated | 85 | 98 | Moderate | None |
| Nano-Catalyzed | 91 | 99 | High | Moderate |
| Aziridine Opening | 88 | 97 | Low | High |
| Solid-Phase | 78 | 89 | High | None |
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, tin(II) chloride.
Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, pyridine, triethylamine.
Major Products Formed
Reduction of Nitro Group: 2-(4-Amino-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine.
Oxidation of Thiazolidine Ring: Sulfoxides or sulfones.
Substitution of Sulfonyl Group: Corresponding substituted thiazolidine derivatives.
Scientific Research Applications
2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Thiazolidine Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of 2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine with analogous compounds reported in recent studies:
Key Observations
Substituent Impact on Bioactivity: The nitro group in this compound may enhance antimicrobial activity compared to non-nitro-substituted analogs like AJ5a–j (fluorophenyl derivatives). Nitro groups are known to disrupt microbial electron transport chains or DNA synthesis . The toluene sulfonyl group introduces steric hindrance, which could reduce membrane permeability compared to smaller substituents (e.g., acetamide in AJ5a–j). However, sulfonyl groups may improve binding to bacterial enzymes like Mur B, a key target in peptidoglycan synthesis .
Antimicrobial Spectrum :
- While AJ5a–j derivatives show broad-spectrum activity (MIC 8–32 µg/mL against bacteria and fungi), compounds with dichlorophenyl-furylidene substituents exhibit stronger potency (MIC 4–16 µg/mL) . The nitro-sulfonyl combination in the target compound is hypothesized to target Gram-positive bacteria (e.g., S. aureus) more selectively due to peptidoglycan affinity.
Enzyme Inhibition: 4-Thiazolidinones with carboxylic acid groups (e.g., Mur B inhibitors) achieve nanomolar enzyme inhibition (IC₅₀ 0.5–2 µM) . The absence of a carboxylic acid in this compound suggests a different mechanism, possibly involving direct microbial membrane disruption.
Biological Activity
2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine is a member of the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen. Its unique structure, featuring a nitro group and a toluene-3-sulfonyl group, has garnered interest in various fields, particularly in pharmacology and medicinal chemistry due to its potential biological activities.
Properties
- Molecular Formula : C14H14N2O4S
- CAS Number : 333435-88-4
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or membrane integrity, leading to cell death .
Anticancer Activity
Thiazolidine derivatives have been investigated for their anticancer properties. In vitro studies on related compounds have demonstrated the ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanisms include activation of intrinsic and extrinsic apoptotic pathways . A comparative analysis of IC50 values reveals that certain thiazolidine derivatives are comparable to standard chemotherapeutic agents like irinotecan in terms of potency against cancer cells .
Insulin Sensitizing Effects
Recent studies have highlighted the potential of thiazolidine compounds in modulating metabolic disorders. Some derivatives have shown promise as insulin sensitizers, enhancing glucose uptake in vitro and improving metabolic profiles in animal models of insulin resistance . This suggests a dual role for these compounds in both cancer therapy and metabolic disease management.
Case Studies
- Anticancer Study : A derivative structurally similar to this compound was evaluated against breast cancer cell lines using the sulforhodamine B assay. The study reported significant growth inhibition with an IC50 value lower than that of conventional treatments .
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of thiazolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited substantial inhibition zones, suggesting effective antibacterial properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes critical for microbial survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Metabolic Modulation : By enhancing insulin sensitivity, these compounds may influence glucose metabolism pathways, offering therapeutic potential for type 2 diabetes management.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine, and what mechanistic considerations are critical?
The synthesis typically involves a multi-step approach:
- Step 1 : Introduce the toluene-3-sulfonyl group via nucleophilic substitution under anhydrous conditions.
- Step 2 : Form the thiazolidine ring using condensation reactions, often catalyzed by Amberlyst A-15 to enhance yield .
- Step 3 : Optimize reaction parameters (e.g., microwave-assisted heating) to reduce side products and improve efficiency, as demonstrated in related thiazolidine syntheses . Key mechanisms include steric hindrance management due to the bulky 4-nitro-phenyl group and sulfonyl activation for ring closure.
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- NMR Spectroscopy : Assign proton environments (e.g., distinguishing thiazolidine ring protons from aromatic substituents).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly the planarity of the thiazolidine ring and nitro-group orientation .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion analysis).
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Cytotoxicity : Use WST-1 or MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial Activity : Disk diffusion assays against gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Enzyme Inhibition : Test MurB (peptidoglycan biosynthesis) inhibition via spectrophotometric assays, using 4-thiazolidinone derivatives as positive controls .
Advanced Research Questions
Q. How can conflicting IC50 values across cell lines or assays be systematically addressed?
- Assay Standardization : Control variables like cell density, incubation time, and solvent (DMSO concentration ≤0.1%).
- Orthogonal Validation : Combine cytotoxicity assays with apoptosis markers (e.g., Annexin V staining) and metabolic profiling .
- Cell-Specific Uptake Studies : Use fluorescently tagged analogs to assess permeability differences .
Q. What strategies improve bioavailability while retaining biological activity?
- Prodrug Design : Introduce hydrolyzable malonic esters at the 3-position of the thiazolidine ring to enhance solubility .
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to improve pharmacokinetics.
- Metabolite Analysis : Retain critical motifs (e.g., sulfoxide groups) during structural optimization, as oxidation does not always diminish activity .
Q. How can computational tools elucidate its mechanism of action against bacterial targets?
- Molecular Docking : Simulate binding interactions with enzymes like MurB, focusing on hydrogen bonding with the nitro group and sulfonyl oxygen .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated bacteria to identify disrupted pathways (e.g., peptidoglycan synthesis).
- SAR Studies : Modify substituents (e.g., replacing nitro with methoxy) to isolate pharmacophoric contributions .
Q. What analytical methods quantify its stability under physiological conditions?
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
- Circular Dichroism : Track conformational changes in the thiazolidine ring under varying pH/temperature .
- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life at 25°C/60% RH.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar thiazolidines?
- Meta-Analysis : Compare assay conditions (e.g., cell type, exposure duration) across studies to identify confounding variables.
- Structural Re-evaluation : Use X-ray crystallography to confirm if minor stereochemical differences (e.g., cis vs. trans isomers) explain activity variations .
- Dose-Response Curves : Perform full sigmoidal analyses to distinguish true efficacy from assay noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
